molecular formula C7H12N2OS B12163296 Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- CAS No. 6558-32-3

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-

Cat. No.: B12163296
CAS No.: 6558-32-3
M. Wt: 172.25 g/mol
InChI Key: XDGOYESCWFXDAE-UHFFFAOYSA-N
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Description

Structural Isomerism

Potential isomerism arises from:

  • Positional Isomerism : Variations in the attachment point of the propanamide group to the thiazole ring. For example, substitution at position 4 or 5 of the ring could yield distinct isomers.
  • Functional Group Isomerism : Alternative arrangements of the amide and thiazole groups, such as ester-thiazole hybrids, though none are reported for this specific compound.

A comparative analysis of related thiazole derivatives (e.g., N-(3-methyl-1,3-thiazolidin-2-ylidene)propanamide ) highlights how minor structural changes alter physicochemical properties. For instance, replacing the dihydro-thiazole with a thiazolidin-2-ylidene group modifies electron distribution and ring planarity.

Properties

CAS No.

6558-32-3

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C7H12N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h5H,3-4H2,1-2H3,(H,8,9,10)

InChI Key

XDGOYESCWFXDAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NCCS1

Origin of Product

United States

Chemical Reactions Analysis

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions .

Comparison with Similar Compounds

Thiazolylamino Propanoic Acid Derivatives

describes several thiazolylamino propanoic acids synthesized via condensation and functionalization reactions. Key analogs include:

Compound ID Substituents on Thiazole Ring Side Chain Key Properties
9 5-(4-Nitrobenzylidene) Propanoic acid Nitro group enhances electrophilicity; characterized by distinct NMR and IR spectra
10 5-(Thiophen-2-ylmethylene) Propanoic acid Thiophene introduces π-conjugation; exhibits altered solubility
12 5,5-Dibromo Propanoic acid Bromination increases molecular weight (403.97 g/mol) and hydrophobicity

Comparison with Target Compound :

  • The target compound lacks the propanoic acid side chain, instead featuring a methyl-substituted propanamide group.
  • The absence of electron-withdrawing groups (e.g., nitro in 9 ) or bulky substituents (e.g., dibromo in 12 ) on the thiazoline ring may result in lower chemical reactivity but improved metabolic stability .

Propanamide Derivatives in Agrochemicals

lists pesticidal propanamides, such as propanil (N-(3,4-dichlorophenyl) propanamide), a herbicide. Key distinctions:

Compound Substituent on Amide Nitrogen Use
Propanil 3,4-Dichlorophenyl Herbicide
Target Compound 4,5-Dihydro-2-thiazolyl Unknown

Comparison :

  • The thiazoline ring in the target compound replaces the aromatic chlorophenyl group in propanil. This substitution may shift biological activity from herbicidal to antifungal or insecticidal, as thiazoline derivatives often exhibit such properties .
  • The methyl group on the propanamide chain could sterically hinder interactions with target enzymes compared to propanil’s simpler structure .

Oxadiazolyl vs. Thiazolyl Propanamides

details Propanamide, N-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)- (CAS 158602-95-0), which replaces the thiazoline ring with an oxadiazole-thione system:

Property Target Compound Oxadiazole Analog
Heterocycle 4,5-Dihydrothiazol-2-yl 1,3,4-Oxadiazol-2-yl
Molecular Formula Not explicitly provided C₅H₇N₃O₂S
Molecular Weight ~170-180 g/mol (estimated) 173.19 g/mol
Key Functional Groups Thiazoline, methyl-propanamide Oxadiazole-thione, propanamide

Comparison :

  • The thioxo group in the oxadiazole analog may enhance metal-binding capacity, a feature absent in the target compound .

Biological Activity

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is a thiazole derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

1. Overview of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-

  • Chemical Structure : The compound features a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is C₇H₈N₂S.
  • CAS Number : 6558-32-3.

2. Biological Activities

Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- exhibits several biological activities:

Antibacterial Properties :
Research indicates that thiazole derivatives, including this compound, demonstrate significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antifungal Activity :
The compound has also been investigated for its antifungal properties. It shows potential against common fungal pathogens, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects :
Preliminary studies suggest that Propanamide may exert anti-inflammatory effects by modulating inflammatory pathways and cytokine production.

Antitumor Activity :
The compound is being studied for its potential in cancer therapy. It has shown promise in inhibiting the proliferation of cancer cells in vitro and inducing apoptosis in certain cancer cell lines.

The biological activity of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl- is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiazole ring structure allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt critical biological processes in pathogens or cancer cells.
  • Signal Transduction Modulation : The compound may influence signaling pathways involved in inflammation and tumor progression.

4. Comparative Analysis with Similar Compounds

To better understand the uniqueness of Propanamide, it is beneficial to compare it with other thiazole derivatives:

Compound NameStructure CharacteristicsKey Activities
ThioamidesContains sulfur and nitrogen; known for antimicrobial propertiesAntimicrobial
ThiadiazolesSimilar five-membered ring structure; broad spectrum of activitiesAnticancer, antioxidant
TriazolopyrimidinesContains triazole; important pharmacological activitiesAntitumor, antifungal

The distinct substitution pattern on the thiazole ring of Propanamide influences its biological activity and chemical reactivity compared to these similar compounds.

5. Case Studies

Several studies have highlighted the potential applications of Propanamide:

  • Study on Antibacterial Activity : A recent study demonstrated that Propanamide exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an IC₅₀ value comparable to established antibiotics .
  • Antitumor Research : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through intrinsic pathways .

6. Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of Propanamide, N-(4,5-dihydro-2-thiazolyl)-2-methyl-. Potential areas for future investigation include:

  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Exploring therapeutic applications in humans for antibacterial and anticancer treatments.

Preparation Methods

Simultaneous Thiazoline Formation and Acylation

This method integrates thiazoline ring construction with amide bond formation in a single vessel, inspired by multi-component reactions for thiazole derivatives. Cysteamine, 2-methylpropionyl chloride, and acetone undergo a cascade reaction where:

  • The thiol group attacks acetone’s carbonyl to form a hemithioacetal intermediate.

  • Intramolecular nucleophilic substitution by the amine generates the thiazoline ring.

  • Concurrent acylation of the secondary amine occurs via the acyl chloride.

Reaction Scheme

Optimized Conditions

  • Molar Ratios : Cysteamine (1.0), Acetone (1.2), 2-Methylpropionyl Chloride (1.5)

  • Solvent : Dichloromethane (DCM)

  • Catalyst : Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Temperature : Reflux (40°C)

  • Time : 24 hours

  • Yield : 60–65%

Advantages and Limitations

  • Pros : Reduces purification steps; avoids isolation of reactive intermediates.

  • Cons : Lower yield due to competing hydrolysis of acyl chloride; requires strict anhydrous conditions.

Hantzsch-Inspired Thiazoline Synthesis

Adaptation of Classical Thiazole Methodology

The Hantzsch thiazole synthesis, which typically combines thiourea, β-ketoesters, and α-halo ketones, is modified here for thiazoline formation. A β-ketoamide derivative (2-methyl-3-oxo-propanamide) reacts with thiourea and methyl iodide to yield the target compound through cyclocondensation.

Synthetic Pathway

  • Formation of β-Ketoamide : 2-Methylpropionamide is oxidized to 3-oxo-2-methylpropanamide using pyridinium chlorochromate (PCC) in DCM.

  • Cyclocondensation : The β-ketoamide reacts with thiourea and methyl iodide in ethanol under reflux.

Critical Parameters

  • β-Ketoamide : 1.0 equiv

  • Thiourea : 1.2 equiv

  • Methyl Iodide : 1.5 equiv

  • Solvent : Ethanol, reflux (78°C)

  • Time : 8 hours

  • Yield : 55–60%

Mechanistic Considerations
Thiourea acts as a sulfur donor, while methyl iodide alkylates the intermediate enolate. The reaction proceeds through a thioimidate intermediate, which cyclizes to form the thiazoline ring.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Challenges
Acylation of 2-Aminothiazoline2-Aminothiazoline, acyl chlorideTHF, 0°C to rt, 12 h85–90%High yield; straightforward purificationRequires pre-synthesized 2-aminothiazoline
One-Pot CyclocondensationCysteamine, acyl chloride, acetoneDCM, reflux, 24 h60–65%Single-step process; fewer intermediatesSensitivity to moisture; moderate yield
Hantzsch-Inspired Synthesisβ-Ketoamide, thiourea, MeIEthanol, reflux, 8 h55–60%No specialized starting materialsLow yield; competing side reactions

Mechanistic and Optimization Insights

Role of Solvent and Temperature

Polar aprotic solvents (THF, DCM) enhance reaction rates in acylation steps by stabilizing charged intermediates. In contrast, ethanol’s protic nature in Hantzsch-type reactions facilitates proton transfer during cyclization. Elevated temperatures (reflux conditions) are critical for overcoming activation barriers in ring-forming steps but risk decomposition of heat-sensitive intermediates.

Byproduct Formation and Mitigation

Common byproducts include:

  • Hydrolysis Products : From water contamination in acyl chloride reactions. Mitigated by molecular sieves or anhydrous salts.

  • Over-alkylation : In Hantzsch reactions, excess methyl iodide leads to quaternary ammonium salts. Controlled stoichiometry minimizes this.

  • Oxidation of Thiazoline : Partial oxidation to thiazole occurs under aerobic conditions. Inert atmosphere (N₂/Ar) preserves the dihydro structure.

Scalability and Industrial Relevance

The acylation method (Method 1) offers the highest scalability due to its robust yields and compatibility with continuous flow systems. Industrial implementations would require:

  • Continuous Synthesis of 2-Aminothiazoline : Microreactor systems for controlled cyclization.

  • Automated Acylation : Plug-flow reactors with inline IR monitoring to track reaction progression.

In contrast, the one-pot approach (Method 2) faces challenges in large-scale mixing and heat dissipation, making it less suitable for batch production beyond laboratory scales .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4,5-dihydro-2-thiazolyl)-2-methylpropanamide, and how are intermediates monitored during synthesis?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the thiazolyl ring, followed by amidation with 2-methylpropanoyl chloride. Key steps include:

  • Thiazoline ring formation : Use of thiourea derivatives and α-haloketones (e.g., chloroketones) under reflux conditions in solvents like ethanol or acetonitrile .
  • Amidation : Reaction with acyl chlorides in the presence of a base (e.g., triethylamine) to avoid side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization and NMR spectroscopy (¹H/¹³C) to track reaction progress and confirm intermediate structures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methyl groups (δ 1.2–1.5 ppm) and thiazolyl protons (δ 3.0–4.0 ppm for dihydrothiazole CH₂ groups). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiazole ring carbons .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (e.g., m/z 212.31 for C₁₀H₁₆N₂OS) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(4,5-dihydro-2-thiazolyl)-2-methylpropanamide?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during amidation, while dichloromethane (DCM) minimizes side reactions .
  • Catalyst Use : Sodium periodate (NaIO₄) improves cyclization efficiency in aqueous-THF mixtures .
  • Temperature Control : Maintaining 60–70°C during thiazoline formation reduces byproducts like thiourea dimers .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects in NMR : Conformational flexibility in the dihydrothiazole ring may cause splitting in ¹H NMR signals. Variable-temperature NMR (VT-NMR) can stabilize signals for clearer interpretation .
  • Cross-Validation : Discrepancies between theoretical (DFT-calculated) and experimental IR peaks (e.g., C=N stretches) require hybrid functional calculations (B3LYP/6-31G*) to account for electron delocalization .

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the thiazole ring’s π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) : Simulate stability of the amide bond in physiological pH (7.4) using GROMACS to assess hydrolysis resistance .

Q. What experimental approaches validate the proposed mechanism of action for this compound in anti-inflammatory assays?

  • Methodological Answer :

  • In Vitro Assays : Measure COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical) and compare IC₅₀ values against celecoxib .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the methyl group with ethyl) to evaluate steric effects on activity .

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